Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives are active pharmaceutical intermediates . They have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
Synthesis Analysis
The synthesis of these derivatives involves a series of reactions producing 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives tethered with carbamate, chloroacetamide, and amide functionalities . Subsequent condensation of chloroacetamides with morpholine and 1-(pyridin-2-yl)piperazine led to nucleophilic displacement of the chloride anion .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a carboxyl group at the meta position of the phenyl ring . This structure plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, nucleophilic displacement, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their IR spectra, 1H-NMR, and 13C-NMR .Scientific Research Applications
Antimicrobial Activities
Research demonstrates the synthesis and biological evaluation of compounds related to Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate for antimicrobial applications. These compounds have been found to exhibit significant antimicrobial properties against various microorganisms. For instance, some synthesized derivatives have shown good to moderate antimicrobial activity, including antiurease and antilipase activities (Başoğlu et al., 2013), while others have been evaluated for their antibacterial activities, demonstrating significant inhibition against bacterial strains (Abbavaram & Reddyvari, 2013).
Anticancer Activities
The compound and its derivatives have also been investigated for potential anticancer applications. Certain derivatives synthesized from this compound have been evaluated for their anticancer activities, with some showing promising results in inhibiting cancer cell growth (Rehman et al., 2018). These findings suggest the potential therapeutic use of these compounds in cancer treatment.
Heterocyclic Compound Synthesis
This chemical framework has been utilized in the synthesis of a variety of heterocyclic compounds, which are crucial for pharmaceutical applications. Research includes the synthesis of novel heterocyclic compounds containing sulfonamido moiety, which were evaluated for their antibacterial properties, demonstrating the versatility of this compound in the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which leads to its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . As a result, PTEN remains active, exerting its tumor suppressor effects.
Biochemical Pathways
The compound affects the PTEN pathway. Under normal conditions, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibitory action on these kinases prevents pten phosphorylation, allowing it to remain active . Active PTEN can then exert its tumor suppressor effects, which include inhibiting cell proliferation and promoting apoptosis.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the prevention of PTEN deactivation . This leads to an increase in active PTEN, which can inhibit cell proliferation and promote apoptosis. Therefore, the compound may have potential antitumor effects.
Properties
IUPAC Name |
ethyl 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h7-10H,2-6,11-14H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJRTEDQCJFCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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